molecular formula C17H15F3N2O B10831274 (4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one

(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one

Cat. No.: B10831274
M. Wt: 320.31 g/mol
InChI Key: RFSDYRVOGWHOFT-ZDUSSCGKSA-N
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Description

UCB-J is a positron emission tomography (PET) radiotracer developed for imaging synaptic vesicle glycoprotein 2A (SV2A) in the brain. This compound has high affinity towards SV2A, a protein involved in the regulation of neurotransmitter release in neurons and endocrine cells. UCB-J is used to study synaptic density in various neurological diseases, including Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Chemical Reactions Analysis

Types of Reactions

UCB-J undergoes various chemical reactions, including:

    Oxidation: UCB-J can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: UCB-J can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving UCB-J include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of UCB-J can lead to the formation of various oxidized derivatives, while reduction can produce reduced analogs of the compound.

Properties

Molecular Formula

C17H15F3N2O

Molecular Weight

320.31 g/mol

IUPAC Name

(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3/t13-/m0/s1

InChI Key

RFSDYRVOGWHOFT-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=C(C(=C3)F)F)F

Canonical SMILES

CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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